

Cloethocarb: A Comprehensive Technical Guide to its Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloethocarb is a carbamate insecticide, a class of pesticides that function by inhibiting the acetylcholinesterase (AChE) enzyme.[1] This technical guide provides an in-depth overview of the physical and chemical properties of **Cloethocarb**, along with detailed experimental protocols for their determination and analysis. The information presented is intended to support research, development, and risk assessment activities related to this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Cloethocarb** are summarized in the tables below. These properties are crucial for understanding its environmental fate, transport, and biological interactions.

Table 1: Chemical Identification of Cloethocarb



Identifier	Value
IUPAC Name	2-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate
CAS Number	51487-69-5
Synonyms	BAS 263 I, Lance
Molecular Formula	C11H14CINO4
Molecular Weight	259.69 g/mol

Chemical Structure

Table 2: Physicochemical Properties of Cloethocarb

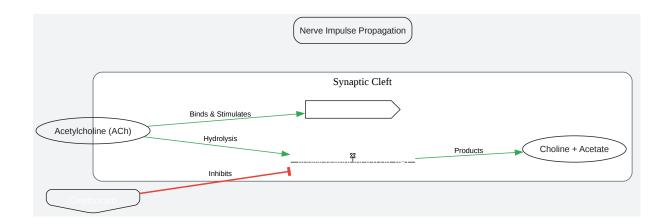
Property	Value
Physical State	White powder[1]
Melting Point	80 °C[1]
Boiling Point	Data not available (decomposes)
Water Solubility	1300 mg/L (at 20 °C)[1]
Vapor Pressure	Non-volatile[1]
Log P (Octanol-Water Partition Coefficient)	1.4



Mode of Action: Acetylcholinesterase Inhibition

Cloethocarb, like other carbamate insecticides, exerts its toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses.

By binding to the active site of AChE, **Cloethocarb** prevents the breakdown of ACh. The accumulation of excess ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in neurotoxicity and ultimately, the death of the insect.



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Signaling pathway of acetylcholinesterase and its inhibition by **Cloethocarb**.

Experimental Protocols

This section outlines the methodologies for determining the key physicochemical properties of **Cloethocarb**, its analysis in environmental samples, and the assessment of its biological activity.

Determination of Physicochemical Properties

The melting point of **Cloethocarb** can be determined using the capillary method as described in OECD Guideline 102. A small, powdered sample of the substance is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the initial melting of the sample to its complete liquefaction is recorded as the melting point.







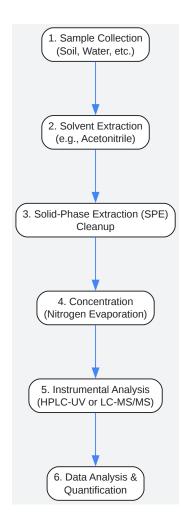
The water solubility of **Cloethocarb** can be determined using the column elution method or the flask method as outlined in OECD Guideline 105. For a substance with solubility in the range of **Cloethocarb**, the flask method is appropriate. A supersaturated solution of **Cloethocarb** in water is prepared and allowed to equilibrate at a constant temperature (e.g., 20 °C). After equilibration, the concentration of **Cloethocarb** in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

As **Cloethocarb** is described as non-volatile, its vapor pressure is expected to be very low. The vapor pressure can be measured using a method suitable for low volatility substances, such as the gas saturation method described in OECD Guideline 104. A stream of inert gas is passed through or over the substance at a known flow rate, and the amount of substance transported by the gas is determined. The vapor pressure is then calculated from the mass of the substance and the volume of the gas.

Analytical Methodology for Residue Analysis

The determination of **Cloethocarb** residues in environmental matrices like soil and water typically involves extraction, cleanup, and instrumental analysis.





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A general experimental workflow for the analysis of **Cloethocarb** residues.

Protocol:

- Extraction: A representative sample (e.g., 10 g of soil or 100 mL of water) is extracted with a suitable organic solvent, such as acetonitrile, to transfer the **Cloethocarb** from the matrix into the solvent phase.
- Cleanup: The extract is then passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering co-extractives.
- Concentration: The cleaned extract is concentrated to a small volume, typically under a gentle stream of nitrogen.



- Analysis: The concentrated extract is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
- Quantification: The concentration of Cloethocarb in the sample is determined by comparing
 the peak area of the analyte to a calibration curve prepared from certified reference
 standards.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of **Cloethocarb** on acetylcholinesterase can be determined using a colorimetric assay based on Ellman's method.

Protocol:

- Reagent Preparation: Prepare a solution of acetylcholinesterase, the substrate
 acetylthiocholine (ATCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a
 suitable buffer (e.g., phosphate buffer, pH 8.0).
- Assay Procedure:
 - In a 96-well microplate, add the AChE solution and a solution of Cloethocarb at various concentrations.
 - Incubate for a defined period to allow the inhibitor to bind to the enzyme.
 - Initiate the enzymatic reaction by adding ATCh and DTNB.
 - The hydrolysis of ATCh by uninhibited AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
- Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.
- Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by Cloethocarb is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.



Conclusion

This technical guide provides a comprehensive summary of the physical and chemical properties of **Cloethocarb**, its mode of action, and detailed experimental protocols for its analysis and characterization. The structured data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this carbamate insecticide. Adherence to standardized protocols is essential for generating reliable and reproducible data for scientific research and regulatory purposes.

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References

- 1. Cloethocarb (Ref: BAS 263I) [sitem.herts.ac.uk]
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